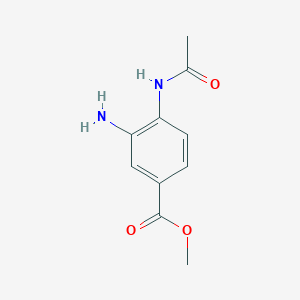
Methyl 4-(acetylamino)-3-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acetylamino)-3-aminobenzoate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid and features both acetylamino and amino functional groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylamino)-3-aminobenzoate typically involves the acetylation of 4-amino-3-aminobenzoic acid followed by esterification. One common method includes:
Acetylation: 4-amino-3-aminobenzoic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)-3-aminobenzoic acid.
Esterification: The resulting 4-(acetylamino)-3-aminobenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(acetylamino)-3-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The acetylamino group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Formation of Methyl 4-(amino)-3-aminobenzoate.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 4-(acetylamino)-3-aminobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of Methyl 4-(acetylamino)-3-aminobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetylamino and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: Lacks the acetylamino group, making it less versatile in certain chemical reactions.
4-(Acetylamino)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 3-aminobenzoate: The position of the amino group is different, leading to variations in chemical behavior and applications.
Uniqueness
Methyl 4-(acetylamino)-3-aminobenzoate is unique due to the presence of both acetylamino and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 4-acetamido-3-aminobenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
Clé InChI |
CYJWYHMHCCBOLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


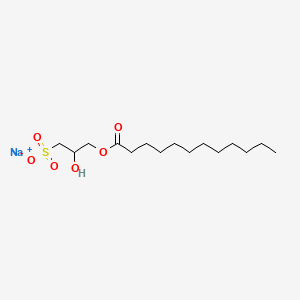
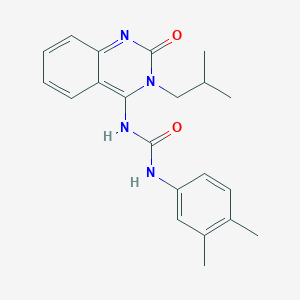
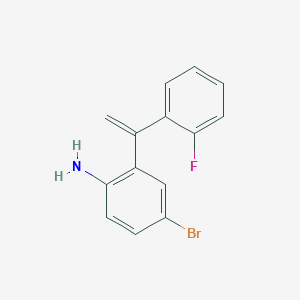



![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)


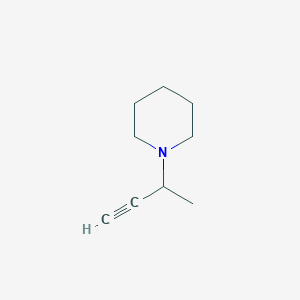
![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)

